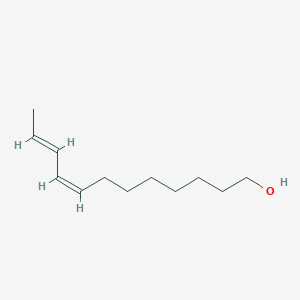

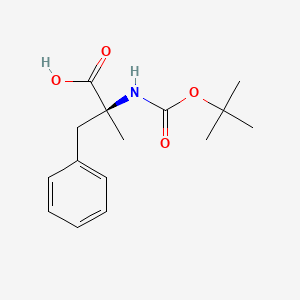

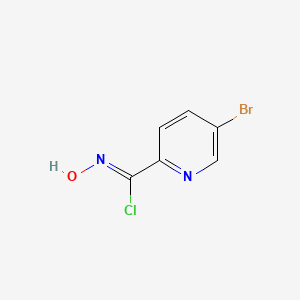

![molecular formula C6H3BrClN3 B1145974 3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1352397-44-4](/img/structure/B1145974.png)

3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine, also known as 3BC-1H-PP, is a heterocyclic compound that has been studied for its use in pharmaceuticals and other applications. It is an aromatic compound with a five-membered ring structure and is composed of three bromine atoms and one chlorine atom. 3BC-1H-PP is a versatile molecule that can be used in a variety of applications, such as a drug, a catalyst, or a reagent. It has been studied for its potential use in the treatment of various diseases and conditions, including cancer, inflammation, and neurological disorders.

Aplicaciones Científicas De Investigación

Kinase Inhibitors

3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine is part of the pyrazolo[3,4-b]pyridine class, which has been identified as a versatile scaffold in the design of kinase inhibitors. This heterocycle has demonstrated the ability to interact with kinases through multiple binding modes, making it a key element in inhibitor binding. Its versatility stems from its structural elements, which allow it to achieve multiple kinase binding modes, making it a frequent choice in kinase inhibitor designs. The compound's potential in intellectual property, activity enhancement, physical property optimization, and synthetic flexibility highlights its significance in medicinal chemistry and drug development, especially as a hinge binder in kinase targets (Wenglowsky, 2013).

Spin Crossover Active Iron(II) Complexes

The structural motif of 3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine contributes to the synthesis and magnetic properties of spin crossover (SCO) active complexes. These complexes, particularly those involving iron(II), are of interest due to their responsiveness to external stimuli like temperature and pressure, which can induce a change in their magnetic state. The synthesis, crystallization methods, and resulting SCO properties highlight the compound's role in the development of functional materials with potential applications in sensors, switches, and data storage technologies (Olguín & Brooker, 2011).

Catalysis and Organic Synthesis

Heterocyclic N-oxide derivatives, related to the pyrazolo[4,3-b]pyridine structure, are renowned for their utility in organic synthesis and catalysis. These compounds serve as versatile intermediates in forming metal complexes, designing catalysts for asymmetric synthesis, and facilitating various medicinal applications. Their relevance spans across metal complex formation, asymmetric catalysis, and as key scaffolds in drug applications, demonstrating the broad utility of pyrazolo[4,3-b]pyridine derivatives in advanced chemistry and pharmaceutical research (Li et al., 2019).

Medicinal Chemistry

The pyrazolo[4,3-b]pyridine framework is instrumental in the development of novel therapeutic agents. Its structural similarity to purines has spurred investigations into its therapeutic significance, revealing a broad spectrum of medicinal properties including anticancer, anti-infectious, anti-inflammatory, and CNS activity. The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives, a closely related class, have yielded numerous lead compounds for various disease targets, underscoring the potential for further exploitation of this scaffold in drug discovery (Cherukupalli et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been associated with the inhibition of cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .

Mode of Action

It’s suggested that similar compounds may interact with their targets, such as cdk2, leading to the inhibition of cell proliferation and differentiation .

Biochemical Pathways

The inhibition of cdk2 can disrupt the cell cycle, affecting the g1 phase and the g1/s transition, which could lead to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have shown cytotoxic activities against various cancer cell lines .

Propiedades

IUPAC Name |

3-bromo-6-chloro-2H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-6-5-4(10-11-6)1-3(8)2-9-5/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLYMFQWQQLDSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(NN=C21)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine | |

CAS RN |

1352397-44-4 |

Source

|

| Record name | 1352397-44-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

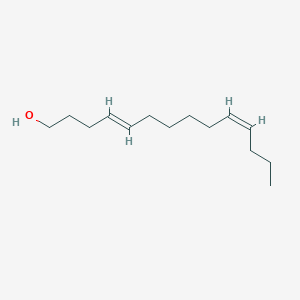

![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B1145899.png)